molecular formula C26H24FNO4 B12313255 Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid

Cat. No.: B12313255
M. Wt: 433.5 g/mol
InChI Key: KJWRTDHHQGWIHO-UHFFFAOYSA-N
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Description

Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of a fluorophenyl group adds unique properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Fmoc chloride to protect the amino group, followed by a Suzuki-Miyaura coupling reaction to introduce the fluorophenyl group . The reaction conditions for the Suzuki-Miyaura coupling usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Piperidine is often used to remove the Fmoc protecting group under mild conditions.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Removal of the Fmoc group to yield the free amino acid.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid is widely used in scientific research, including:

    Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of custom peptides for research and development purposes.

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The fluorophenyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides. The compound’s unique structure allows it to participate in specific pathways and interactions, making it valuable in the design of bioactive peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence the compound’s reactivity and interactions, making it suitable for specific applications in peptide synthesis and research.

Properties

Molecular Formula

C26H24FNO4

Molecular Weight

433.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-fluorophenyl)pentanoic acid

InChI

InChI=1S/C26H24FNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)

InChI Key

KJWRTDHHQGWIHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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